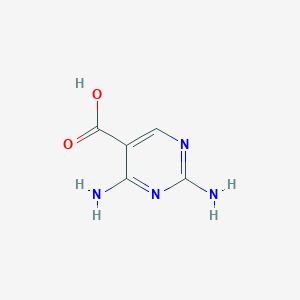

2,4-Diaminopyrimidine-5-carboxylic acid

Vue d'ensemble

Description

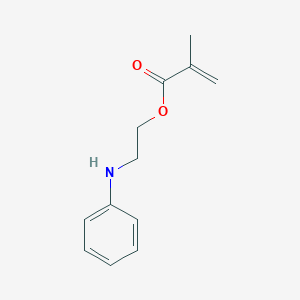

2,4-Diaminopyrimidine-5-carboxylic acid is a compound with the CAS Number: 18588-61-9 and a molecular weight of 154.13 . It is a pale-yellow to yellow-brown solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2,4-diamino-5-pyrimidinecarboxylic acid . The InChI code is 1S/C5H6N4O2/c6-3-2 (4 (10)11)1-8-5 (7)9-3/h1H, (H,10,11) (H4,6,7,8,9) and the InChI key is GGZRCTWHSWYCFR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,4-Diaminopyrimidine-5-carboxylic acid is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 154.13 .Applications De Recherche Scientifique

Anti-Tubercular Activities

The 2,4-Diaminopyrimidine core-based derivatives have been synthesized and evaluated for their anti-tubercular activities . The dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is an important drug target in anti-TB drug development . The 2,4-Diaminopyrimidine core-based inhibitors were designed to occupy the glycerol binding site of mt-DHFR with proper hydrophilicity for cell entry . Among them, compound 16l showed a good anti-TB activity .

Synthesis of Derivatives

The 2,4-Diaminopyrimidine core-based derivatives were synthesized using various methods . For example, the iodides 14a-d were reacted with substituted phenylboronic acid 15 in the presence of Pd (dbpf)Cl 2 and K 2 CO 3 in EtOH/toluene/H 2 O at 90 °C for 24 h .

Anti-Bacillus anthracis Activities

The 2,4-Diaminopyrimidine-based antifolate drugs have been synthesized and evaluated against Bacillus anthracis . These drugs are essential to address the resistant strains of B. anthracis, particularly in situations requiring urgent treatment without knowledge of the resistance profile .

Hair Loss Treatment

One of the simplest analogues of 2,4-Diaminopyrimidine, 2,4-Diaminopyrimidine 3-oxide (2,4-DPO, Kopexil) and its derivative, Minoxidil are used in hair loss treatment to reduce hair shedding and increase hair mass and density .

Detection in Various Products

Carboxylic acids, including 2,4-Diaminopyrimidine-5-carboxylic acid, have been detected in various products such as medicines, cosmetics, and food additives .

Mécanisme D'action

Target of Action

The primary targets of 2,4-Diaminopyrimidine-5-carboxylic acid are Mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

2,4-Diaminopyrimidine-5-carboxylic acid interacts with its targets by binding to different sites of the 2,4-diaminopyrimidine ring . This interaction results in the inhibition of the kinase activity of MAPKs and CRKs, disrupting the normal cellular signaling pathways .

Biochemical Pathways

The inhibition of MAPKs and CRKs by 2,4-Diaminopyrimidine-5-carboxylic acid affects various biochemical pathways. These include pathways involved in cell growth and differentiation, leading to the disruption of normal cellular functions

Pharmacokinetics

Its molecular weight (15413) and physical form (pale-yellow to yellow-brown solid) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2,4-Diaminopyrimidine-5-carboxylic acid’s action primarily involve the disruption of normal cellular signaling pathways due to the inhibition of MAPKs and CRKs . This can lead to altered cell growth and differentiation, potentially affecting the overall function of the cells.

Safety and Hazards

Propriétés

IUPAC Name |

2,4-diaminopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZRCTWHSWYCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278702 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diaminopyrimidine-5-carboxylic acid | |

CAS RN |

18588-61-9 | |

| Record name | 18588-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-Diaminopyrimidine-5-carboxylic acid (DAPC) formation during trimethoprim degradation in wastewater treatment?

A1: Research indicates that DAPC is a relatively stable transformation product formed during the biological degradation of trimethoprim in wastewater treatment plants []. This is significant because understanding the transformation pathways and products of micropollutants like trimethoprim is crucial for assessing their environmental fate and potential risks. The formation of stable transformation products like DAPC highlights the importance of considering not only the parent compound but also its degradation products in environmental risk assessments. Further research is needed to understand the ecotoxicological profile of DAPC and its potential impact on aquatic ecosystems.

Q2: How does the concentration of trimethoprim influence the formation of DAPC during wastewater treatment?

A2: Studies have shown that the spike concentration of trimethoprim in experimental setups significantly influences the types and quantities of transformation products formed, including DAPC []. At lower, environmentally relevant trimethoprim concentrations, DAPC becomes a dominant transformation product, accounting for a significant portion of the transformed trimethoprim. This highlights the importance of conducting experiments at environmentally relevant concentrations to accurately reflect real-world transformation processes and the potential environmental risks associated with these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.